(4-Fluoro-2-methoxyphenyl)(morpholino)methanone chemical properties
(4-Fluoro-2-methoxyphenyl)(morpholino)methanone chemical properties
This technical guide details the chemical identity, physicochemical profile, and synthetic methodologies for (4-Fluoro-2-methoxyphenyl)(morpholino)methanone , a specialized benzamide scaffold used in medicinal chemistry.
Part 1: Executive Summary & Chemical Identity
Compound Class: Fluorinated Benzamide / Morpholine Amide Primary Application: Medicinal Chemistry Scaffold (CNS, Kinase Inhibitors) Role: Pharmacophore fragment designed to balance lipophilicity (LogP) with metabolic stability.
(4-Fluoro-2-methoxyphenyl)(morpholino)methanone is a bi-functionalized benzamide. It combines a morpholine ring —a privileged structure known for improving water solubility and reducing HERG liability—with a 4-fluoro-2-methoxy phenyl core . The fluorine atom at the para-position blocks metabolic oxidation (CYP450 soft spot), while the ortho-methoxy group introduces steric twist and hydrogen bond acceptance, often improving selectivity in protein-ligand binding.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | (4-Fluoro-2-methoxyphenyl)(morpholin-4-yl)methanone |
| Molecular Formula | C₁₂H₁₄FNO₃ |
| Molecular Weight | 239.24 g/mol |
| Precursor Acid | 4-Fluoro-2-methoxybenzoic acid (CAS 394-46-7) |
| Precursor Amine | Morpholine (CAS 110-91-8) |
| Predicted LogP | 1.3 – 1.8 (Lipinski Compliant) |
| H-Bond Acceptors | 4 (Amide O, Ether O, Morpholine O, F) |
| H-Bond Donors | 0 |
Part 2: Physicochemical Profile & Structural Logic
Structural Activity Relationship (SAR) Logic
This molecule is engineered to solve specific drug discovery problems. The diagram below illustrates the functional role of each substructure.
Caption: Functional decomposition of the molecule. The morpholine ring lowers LogP compared to piperidine, while the 4-F substituent blocks para-hydroxylation.
Solubility & Lipophilicity
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Solubility: The morpholine oxygen and the amide carbonyl act as water-solubilizing vectors. Unlike its phenyl-analog, this compound is expected to have moderate aqueous solubility (>50 µM in PBS).
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Conformation: The ortho-methoxy group creates a steric clash with the amide carbonyl, forcing the phenyl ring and the amide plane out of coplanarity. This "twisted" conformation can improve selectivity by mimicking transition states or filling specific hydrophobic pockets.
Part 3: Synthetic Methodologies
Two primary pathways are recommended: Acid Chloride Activation (for scale-up) and Coupling Reagent (HATU) (for library synthesis).
Method A: Acid Chloride Activation (Scale-Up Preferred)
This method is robust, cost-effective, and avoids the byproduct removal issues associated with urea-based coupling reagents.
Reagents:
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4-Fluoro-2-methoxybenzoic acid (1.0 eq)
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Thionyl Chloride (SOCl₂) or Oxalyl Chloride (1.2 eq)
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Morpholine (1.1 eq)[1]
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Triethylamine (Et₃N) (2.0 eq)
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Dichloromethane (DCM) (Solvent)
Protocol:
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Activation: Dissolve 4-fluoro-2-methoxybenzoic acid in dry DCM under N₂. Add catalytic DMF (1 drop).
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Chlorination: Add oxalyl chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution ceases.
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Concentration: Evaporate solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride (yellow oil/solid).
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Coupling: Re-dissolve the acid chloride in dry DCM. Cool to 0°C.
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Addition: Add a mixture of morpholine and Et₃N in DCM dropwise.
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Workup: Stir at RT for 4 hours. Quench with water. Wash organic layer with 1N HCl (to remove unreacted morpholine) and sat. NaHCO₃ (to remove unreacted acid).
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Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Method B: HATU Coupling (Library/Discovery Scale)
Ideal for parallel synthesis where high yields and mild conditions are prioritized over cost.
Reagents:
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4-Fluoro-2-methoxybenzoic acid (1.0 eq)
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HATU (1.1 eq)
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DIPEA (Diisopropylethylamine) (3.0 eq)
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Morpholine (1.2 eq)
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DMF (Dimethylformamide)
Protocol:
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Activation: Dissolve acid and DIPEA in DMF. Stir for 5 minutes.
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Reagent Addition: Add HATU. The solution typically turns yellow. Stir for 10 minutes to form the active ester.
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Amine Addition: Add morpholine.
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Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target [M+H]⁺ = 240.1).
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Workup: Dilute with EtOAc, wash with LiCl solution (5%) to remove DMF, followed by brine.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
¹H NMR (400 MHz, CDCl₃) - Predicted
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Aromatic Region (3H):
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~7.2 ppm (dd, 1H, H-6): Coupled to F and H-5.
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~6.7 ppm (dd, 1H, H-3): Ortho to OMe, meta to F.
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~6.6 ppm (td, 1H, H-5): Meta to amide.
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Methoxy Group (3H):
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~3.85 ppm (s, 3H, -OCH₃).
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Morpholine Ring (8H):
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~3.4–3.8 ppm (m, 8H): Often appears as two sets of multiplets due to restricted rotation around the amide bond (rotamers), or broad humps if rotation is slow on the NMR timescale.
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LC-MS Interpretation
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Ionization: Electrospray Ionization (ESI) positive mode.
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Parent Ion: [M+H]⁺ = 240.24 m/z.
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Fragmentation:
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Loss of morpholine fragment (87 Da).
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Characteristic acylium ion peak corresponding to the fluorinated benzoyl core.
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Part 5: Safety & Handling
Hazard Identification (GHS)
While specific toxicity data for this exact amide may be limited, it should be handled according to the properties of its precursors.
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Signal Word: Warning
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage & Stability
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State: Likely a white to off-white solid or viscous oil.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
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Stability: Stable to hydrolysis at neutral pH. Avoid strong acids/bases which may hydrolyze the amide bond over time.
Part 6: Synthesis Workflow Visualization
Caption: Step-by-step synthetic workflow for the generation of the target benzamide.
References
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Morpholine Scaffold Utility
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Amide Coupling Methodologies
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Precursor Data (4-Fluoro-2-methoxybenzoic acid)
- Title: 4-Fluoro-2-methoxybenzoic acid - PubChem Compound Summary.
- Source: National Center for Biotechnology Inform
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